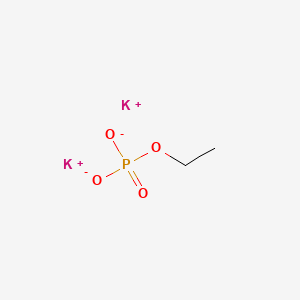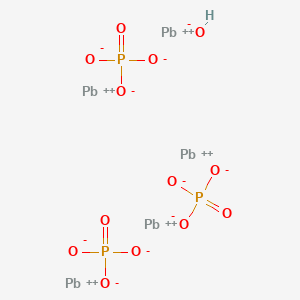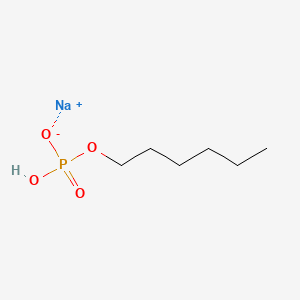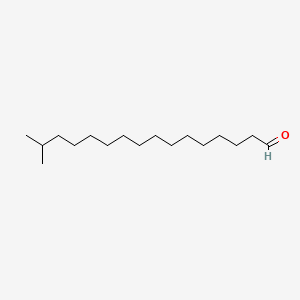
Phosphoric acid, ethyl ester, potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid, ethyl ester, potassium salt is a chemical compound that belongs to the class of organophosphates. It is formed by the esterification of phosphoric acid with ethanol, followed by neutralization with potassium hydroxide. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Phosphoric acid, ethyl ester, potassium salt can be synthesized through the esterification of phosphoric acid with ethanol. The reaction typically involves the following steps:
Esterification: Phosphoric acid reacts with ethanol in the presence of a catalyst, such as sulfuric acid, to form ethyl phosphate.
Neutralization: The ethyl phosphate is then neutralized with potassium hydroxide to form the potassium salt of phosphoric acid, ethyl ester.
The reaction conditions for esterification usually involve heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is then purified through filtration and crystallization processes.
化学反応の分析
Types of Reactions
Phosphoric acid, ethyl ester, potassium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to form phosphoric acid and ethanol.
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions. Acidic hydrolysis uses a strong acid like hydrochloric acid, while basic hydrolysis uses a strong base like sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Phosphoric acid and ethanol.
Oxidation: Various oxidized products depending on the conditions.
Substitution: New esters or other substituted products.
科学的研究の応用
Phosphoric acid, ethyl ester, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical studies, particularly in the study of phosphorylation processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and as a corrosion inhibitor.
作用機序
The mechanism of action of phosphoric acid, ethyl ester, potassium salt involves its ability to participate in phosphorylation reactions. It can transfer its phosphate group to other molecules, which is a crucial process in many biochemical pathways. The compound interacts with various molecular targets, including enzymes and proteins, to modulate their activity and function.
類似化合物との比較
Phosphoric acid, ethyl ester, potassium salt can be compared with other similar compounds such as:
Phosphoric acid, methyl ester, potassium salt: Similar in structure but with a methyl group instead of an ethyl group.
Phosphoric acid, butyl ester, potassium salt: Contains a butyl group, leading to different physical and chemical properties.
Phosphoric acid, isopropyl ester, potassium salt: Has an isopropyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific ester group, which influences its solubility, reactivity, and suitability for various applications.
特性
CAS番号 |
64864-09-1 |
|---|---|
分子式 |
C2H5K2O4P |
分子量 |
202.23 g/mol |
IUPAC名 |
dipotassium;ethyl phosphate |
InChI |
InChI=1S/C2H7O4P.2K/c1-2-6-7(3,4)5;;/h2H2,1H3,(H2,3,4,5);;/q;2*+1/p-2 |
InChIキー |
HEUAXSYUYZUAJZ-UHFFFAOYSA-L |
正規SMILES |
CCOP(=O)([O-])[O-].[K+].[K+] |
関連するCAS |
1623-14-9 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















